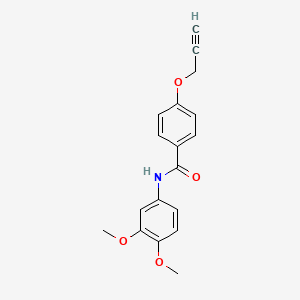![molecular formula C18H27ClFNO3 B5443002 Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5443002.png)
Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a fluorophenoxy group, and an ethyl ester moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, where a fluorinated phenol reacts with a suitable alkylating agent.
Esterification: The ethyl ester moiety is incorporated through esterification reactions, often using ethyl chloroformate or similar reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-[4-(4-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride: Differing in the position of the fluorine atom on the phenoxy group.
Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride: Differing in the halogen atom on the phenoxy group.
Ethyl 1-[4-(2-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride: Differing in the substituent on the phenoxy group.
特性
IUPAC Name |
ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO3.ClH/c1-2-22-18(21)15-9-12-20(13-10-15)11-5-6-14-23-17-8-4-3-7-16(17)19;/h3-4,7-8,15H,2,5-6,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEIEISRSDKGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]methyl]benzonitrile](/img/structure/B5442926.png)
![1,3-dimethyl-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]pyrazole-4-carboxamide](/img/structure/B5442941.png)
![ETHYL 3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5442949.png)

![3-{3-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1H-indol-1-yl}propanamide](/img/structure/B5442958.png)
![1'-(cyclopropylcarbonyl)-3-[2-(2,6-difluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5442968.png)
![1-[2-(1-benzylpyrrolidin-3-yl)ethyl]-2-cyclopropyl-1H-imidazole](/img/structure/B5442975.png)
![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5442986.png)
![N-(1-{1-[(2S)-2-aminobutanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide hydrochloride](/img/structure/B5442991.png)
![(4R)-N-ethyl-4-{4-[4-(4-morpholinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5442994.png)
![1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5442995.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride](/img/structure/B5443010.png)
![methyl 2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoate](/img/structure/B5443018.png)
![2-[[2-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5443023.png)
